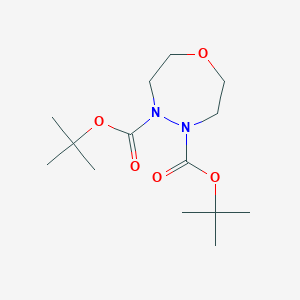![molecular formula C8H19N3O6S2 B2652839 [(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine dimethanesulfonate CAS No. 1559059-71-0](/img/structure/B2652839.png)
[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine dimethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine dimethanesulfonate” is a chemical compound with a molecular weight of 317.39 . The IUPAC name for this compound is (3,5-dimethyl-1H-pyrazol-4-yl)methanamine dimethanesulfonate .
Synthesis Analysis
The synthesis of pyrazole-based ligands, which could include “[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine dimethanesulfonate”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11N3.2CH4O3S/c1-4-6(3-7)5(2)9-8-4;21-5(2,3)4/h3,7H2,1-2H3,(H,8,9);21H3,(H,2,3,4) .Chemical Reactions Analysis
The compound has been used in the synthesis of coordination compounds with late transition metal ions . The direct chelation of CoCl2·6H2O, ZnCl2, and CdBr2·4H2O by the ligands produced [LnMX2] complexes in high yields .Physical And Chemical Properties Analysis
The compound has a molecular weight of 317.39 . More specific physical and chemical properties are not available in the retrieved sources.Applications De Recherche Scientifique
Corrosion Inhibition
[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine dimethanesulfonate has been studied for its inhibitory effect on the corrosion of pure iron in acidic media. It has been found to be an efficient corrosion inhibitor, with its efficiency increasing with the concentration of the inhibitor. This compound acts as a mixed-type inhibitor without changing the mechanism of hydrogen evolution. The inhibition is associated with the adsorption of the compound on the iron surface, following the Langmuir adsorption isotherm model (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).
Synthesis and Cytotoxic Activity
This compound is involved in the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines. These derivatives have been tested for their growth inhibitory properties against various cancer cell lines, showing potent cytotoxicity with some having IC50 values less than 10 nM (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Insecticidal and Antibacterial Potential
Synthesized compounds containing the pyrimidine and pyrazole moieties have been evaluated for their insecticidal activity and antibacterial potential. These compounds have shown significant effects against Pseudococcidae insects and selected microorganisms, establishing a relationship between structure and biological activity (Deohate & Palaspagar, 2020).
Antagonists for Serotonin Receptors
2-Substituted 5,6-dimethyl-3-phenylsulfonyl-pyrazolo[1,5-a]pyrimidines, closely related to the compound of interest, have been synthesized as highly potent and specific serotonin 5-HT6 receptor antagonists. These compounds show varying degrees of antagonistic potency and selectivity, making them significant in neuropsychopharmacology (Ivachtchenko et al., 2011).
Cytotoxic Properties in Tumor Cell Lines
The compound and its derivatives have been evaluated for their cytotoxic properties in vitro on tumor cell lines. The cytotoxic activity strongly depends on the substituents linked to the aminic nitrogen and pyrazolic rings, indicating its potential in cancer research (Kodadi et al., 2007).
Synthesis of Water-Soluble Rhodium(I) Complexes
This compound has been used in the synthesis of new water-soluble pyrazolate rhodium(I) complexes, demonstrating its versatility in coordination chemistry and potential application in catalysis (Esquius et al., 2000).
Orientations Futures
Propriétés
IUPAC Name |
(3,5-dimethyl-1H-pyrazol-4-yl)methanamine;methanesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2CH4O3S/c1-4-6(3-7)5(2)9-8-4;2*1-5(2,3)4/h3,7H2,1-2H3,(H,8,9);2*1H3,(H,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTSXEKABLXQCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CN.CS(=O)(=O)O.CS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine dimethanesulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

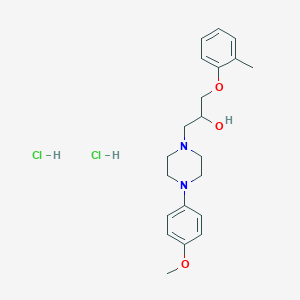
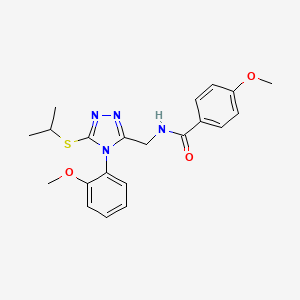
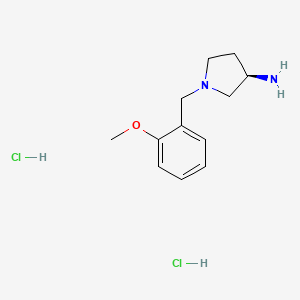
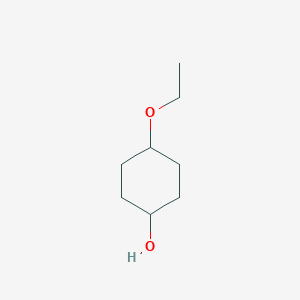
![N-[Cyano(cyclohexyl)methyl]-5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxamide](/img/structure/B2652764.png)
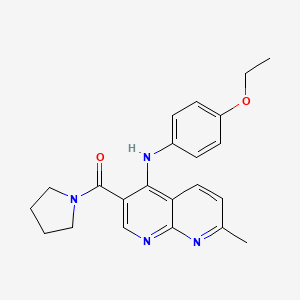
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-2-carboxylic acid](/img/structure/B2652766.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2652767.png)
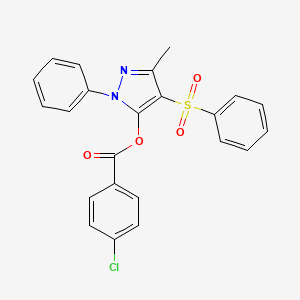
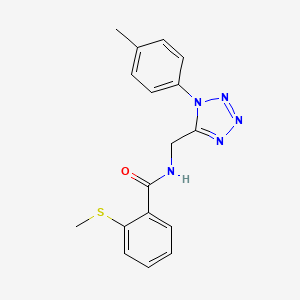
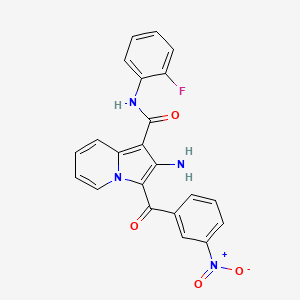
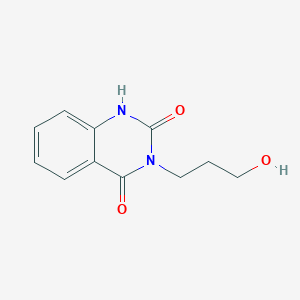
![Rac-2-[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid](/img/structure/B2652777.png)
